1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol
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Overview
Description
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butyn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-methoxyphenylacetylene with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic addition to the carbonyl group of trifluoroacetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one.
Reduction: Formation of 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-ol or 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
- 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
Uniqueness
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89619-11-4 |
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Molecular Formula |
C11H9F3O2 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-3,5-6,10,15H,1H3 |
InChI Key |
GCAPCQLCSDANQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(C(F)(F)F)O |
Origin of Product |
United States |
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